molecular formula C15H18N2O2S B2867705 1-Allyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-amine CAS No. 1269534-89-5

1-Allyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-amine

Cat. No.: B2867705
CAS No.: 1269534-89-5
M. Wt: 290.38
InChI Key: RMRXJUHMCIPVAH-UHFFFAOYSA-N
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Description

1-Allyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-amine is a substituted pyrrole derivative characterized by an allyl group at position 1, methyl groups at positions 4 and 5, and a phenylsulfonyl group at position 3. The molecular formula is C₁₅H₁₈N₂O₂S, with a molecular weight of 290.38 g/mol (calculated).

Properties

IUPAC Name

3-(benzenesulfonyl)-4,5-dimethyl-1-prop-2-enylpyrrol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2S/c1-4-10-17-12(3)11(2)14(15(17)16)20(18,19)13-8-6-5-7-9-13/h4-9H,1,10,16H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMRXJUHMCIPVAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C(=C1S(=O)(=O)C2=CC=CC=C2)N)CC=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Allyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-amine is a heterocyclic compound that has garnered attention for its potential biological activities. This compound, with a molecular formula of C15H18N2O2S, is characterized by the presence of an allyl group and a phenylsulfonyl moiety attached to a pyrrole ring. The unique structural features suggest that it may exhibit various pharmacological effects, including antimicrobial and anticancer properties.

  • Molecular Weight : 290.38 g/mol
  • CAS Number : 1269534-89-5
  • Chemical Structure :
C15H18N2O2S\text{C}_{15}\text{H}_{18}\text{N}_2\text{O}_2\text{S}

Antimicrobial Activity

Research indicates that compounds similar to 1-Allyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-amine exhibit significant antimicrobial properties. A study highlighted that derivatives with phenylsulfonyl groups showed promising activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum biofilm inhibitory concentration (MBIC) values for related compounds were recorded at 625 µg/mL, suggesting potential efficacy in treating biofilm-associated infections .

Anticancer Properties

The anticancer potential of this compound is being explored through various in vitro studies. Initial findings suggest that it may induce apoptosis in cancer cell lines by disrupting cellular signaling pathways. For instance, compounds with similar structures have demonstrated the ability to inhibit DNA gyrase, an enzyme critical for bacterial DNA replication, which is also a target in cancer therapy .

The biological activity of 1-Allyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-amine is hypothesized to involve:

  • Enzyme Inhibition : The phenylsulfonyl group may interact with specific enzymes, leading to inhibition of their activity.
  • Oxidative Stress Induction : The compound's ability to undergo oxidation-reduction reactions could lead to increased oxidative stress in target cells, promoting apoptosis .

Comparative Analysis

To understand the unique properties of this compound, a comparison with structurally similar compounds is essential. Below is a summary table highlighting key differences:

Compound NameStructureAntimicrobial ActivityAnticancer Activity
1-Allyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-amineStructureModerate (MBIC: 625 µg/mL)Potential (in vitro studies ongoing)
4,5-Dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-amineSimilar structure with propyl groupHigh (MBIC: <625 µg/mL)Moderate (documented effects)
4,5-Dimethyl-3-(phenylsulfonyl)-2-thiophenamineThiophene instead of pyrroleVariable (depends on substitution)Documented activity against specific cancer types

Case Studies

Several studies have documented the biological activities of related compounds:

  • Antimicrobial Efficacy : A study published in MDPI reported that derivatives similar to 1-Allyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-amine exhibited significant antibacterial activity against E. coli and P. aeruginosa, with MIC values as low as 6.25 µg/mL .
  • Cytotoxicity Assays : Flow cytometric analysis has been used to assess the cytotoxic effects of this class of compounds on various cancer cell lines. Results indicated a significant increase in apoptotic cell populations when treated with these derivatives .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ primarily in substituents at position 1 (R-group) and position 3 (sulfonyl group). Below is a comparative analysis based on available

Table 1: Structural and Molecular Comparison

Compound Name R Group (Position 1) Sulfonyl Group (Position 3) Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound Allyl (C₃H₅) Phenylsulfonyl (C₆H₅SO₂) C₁₅H₁₈N₂O₂S 290.38 High lipophilicity due to phenyl group; potential for π-π interactions
1-Benzyl-3-methylsulfonyl analog Benzyl (C₆H₅CH₂) Methylsulfonyl (CH₃SO₂) C₁₄H₁₈N₂O₂S 278.37 Increased lipophilicity from benzyl vs. allyl; methylsulfonyl may reduce steric hindrance
1-(2-Methoxyethyl)-3-phenylsulfonyl analog 2-Methoxyethyl (CH₂CH₂OCH₃) Phenylsulfonyl (C₆H₅SO₂) C₁₅H₂₀N₂O₃S 308.40 Ether group enhances hydrophilicity; discontinued status suggests synthesis or stability challenges
1-[3-(Dimethylamino)propyl] analog 3-(Dimethylamino)propyl Methylsulfonyl (CH₃SO₂) C₁₂H₂₃N₃O₂S 273.39 Tertiary amine increases basicity; compact structure may improve bioavailability

Substituent Effects on Physicochemical and Functional Properties

Position 1 (R-group): Allyl: Introduces unsaturation, enabling reactivity (e.g., cyclization) and moderate lipophilicity. 2-Methoxyethyl: Improves solubility via polar ether linkage but may reduce metabolic stability .

Position 3 (Sulfonyl Group): Phenylsulfonyl: Strong electron-withdrawing effects reduce amine basicity; participates in hydrogen bonding as an acceptor .

Crystallography and Hydrogen Bonding :

  • The phenylsulfonyl group’s ability to accept hydrogen bonds may influence crystal packing or target interactions, as modeled by tools like SHELX .

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